Enhanced Lipophilicity and Topological Polar Surface Area Compared to Parent Acid
The acetyloxy group in the target compound significantly increases lipophilicity and polar surface area relative to the parent acid, 3,3-dimethylbutanoic acid. The target compound's predicted LogP is 1.05-1.125, compared to 1.4 for the parent acid [1]. Its TPSA is 63.6 Ų, versus 37.3 Ų for the parent acid . These differences are critical for membrane permeability and oral bioavailability of derived molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.0504 - 1.125 |
| Comparator Or Baseline | 3,3-Dimethylbutanoic acid: 1.4 |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.35 |
| Conditions | Predicted/computed values from vendor technical datasheets |
Why This Matters
This matters for procurement as it indicates the compound will impart different lipophilicity and polarity to final products, directly influencing their pharmacokinetic profile.
- [1] Chembase. (n.d.). 4-(acetyloxy)-3,3-dimethylbutanoic acid. View Source
